molecular formula C11H12BrNO2 B8507157 3-Bromo-5-(2-methoxy-1-methylethoxy)benzonitrile

3-Bromo-5-(2-methoxy-1-methylethoxy)benzonitrile

Cat. No. B8507157
M. Wt: 270.12 g/mol
InChI Key: TYMKSKCCDQZKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2-methoxy-1-methylethoxy)benzonitrile is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(2-methoxy-1-methylethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-methoxy-1-methylethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-(2-methoxy-1-methylethoxy)benzonitrile

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

3-bromo-5-(1-methoxypropan-2-yloxy)benzonitrile

InChI

InChI=1S/C11H12BrNO2/c1-8(7-14-2)15-11-4-9(6-13)3-10(12)5-11/h3-5,8H,7H2,1-2H3

InChI Key

TYMKSKCCDQZKMH-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC1=CC(=CC(=C1)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaHMDS (148 mmol; 27.2 g) was charged to a 1000 ml round-bottomed flask (4 necks, thermometer, pressure-equalising dropping funnel, stopper, nitrogen inlet, magnetically stirred, oven dried, nitrogen purged), followed by DMF (300 ml). The mixture was stirred for 5 minutes then 1-methoxy-2-propanol (1.50 equiv; 148 mmol; 14.3 ml; 13.4 g) was added dropwise over a 10-minute period. The reaction temperature increased to 25° C. The mixture was cooled using a cold-water bath to 23° C., then 3-bromo-5-fluorobenzonitrile (1.00 equiv; 99.0 mmol; 20.0 g) in DMF (90 ml) was added over a 5 minutes period (cold water bath still present). The mixture warmed to 27° C. during addition, turning from yellow to brown. A line wash of DMF (10 ml) was added. The mixture was stirred at ambient temperature for 30 minutes, then quenched by addition of HCl solution (2M, aqueous, 200 ml), the dark brown reaction mixture turning pale yellow. The mixture was poured into water (400 ml) and extracted with EtOAc (3×400 ml). The combined organic extracts were washed with water (3×400 ml) and dried over MgSO4, filtered and the solvent removed in vacuo affording 3-bromo-5-(2-methoxy-1-methylethoxy)benzonitrile as an orange oil (25.38 g, 95%). 1H NMR (400 MHz, CDCl3) δ: 7.32 (s, 1H), 7.26 (s, 1H), 7.11 (s, 1H), 4.58-4.55 (m, 1H), 3.59-3.48 (m, 2H), 3.41 (s, 3H), 1.33-1.31 (d, 3H).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

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